Patinosterol
Description
Properties
CAS No. |
58514-32-2 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-5-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
MQDWBAYFXRRHRX-BPTFOWNUSA-N |
SMILES |
CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC[C@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
27-nor-(24S)-24-methylcholest-22-en-3 beta-ol patinosterol |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Patinosterol has shown promising results in preclinical studies regarding its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the cytotoxicity of this compound on human cancer cell lines, it was found to induce apoptosis in cells derived from breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells .
- Data Table: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest |
| HCT116 (Colon) | 10.0 | Caspase activation |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial membranes.
- Case Study : A study conducted on this compound's antibacterial properties revealed significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations that suggest potential as a natural antibiotic .
- Data Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Drug Development and Biosynthesis
The exploration of this compound's biosynthetic pathways has implications for drug development. Understanding how this compound is synthesized in nature can lead to more efficient production methods and potentially novel therapeutic agents.
- Research Findings : Studies have highlighted the role of specific microorganisms in the biosynthesis of this compound, suggesting that fermentation processes could be optimized for large-scale production . This approach could facilitate the development of new drugs based on the structural framework of this compound.
Ecological Significance
Beyond its applications in medicine, this compound plays a role in ecological interactions within marine environments. Its presence in certain marine organisms suggests potential uses in antifouling applications and as a natural pesticide.
Preparation Methods
Challenges in Direct Isolation
Direct isolation of this compound from natural sources is complicated by the presence of structurally similar sterols, such as occelasterol and 22,23-dihydrooccelasterol. These analogs often co-elute during conventional chromatography, necessitating advanced separation techniques. For instance, vacuum-steam distillates from rapeseed oil deodorization processes yield sterol mixtures with brassicasterol content (9–25%), highlighting the complexity of natural sterol profiles.
Chemical Synthesis of this compound
The synthetic preparation of this compound centers on constructing its 22E,24β(S)-configured side chain, which is achieved through stereocontrolled Claisen rearrangements and asymmetric reductions.
Claisen Rearrangement Strategy
The cornerstone of this compound synthesis involves the Johnson-Claisen rearrangement to establish the C-24 stereocenter. In a seminal approach, (22E)-24-methylenecholesta-5,22-dien-3β-ol is treated with triethyl orthoacetate under acidic conditions, inducing a-sigmatropic rearrangement to form the 24-ethylidene side chain. This step is critical for introducing the 24β(S) configuration, confirmed via nuclear Overhauser effect (NOE) spectroscopy.
Reaction Conditions:
Stereocontrolled Reduction of Acetylenic Intermediates
A pivotal intermediate, 22-hydroxy-23-acetylenic steroid, is reduced using Alpine-Borane (-B-3-pinanyl-9-BBN) to achieve the 22E geometry. This asymmetric reduction proceeds with 85% enantiomeric excess (ee), as determined by chiral HPLC. The resulting allylic alcohol is protected as its tert-butyldimethylsilyl (TBS) ether before further functionalization.
Purification and Isolation Techniques
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with evaporative light scattering detection (ELSD) is employed for final purification. A Zorbax SB-C18 column (250 × 21.2 mm, 7 μm) using acetonitrile/isopropanol (85:15 v/v) resolves this compound from occelasterol, yielding 98.5% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data are indispensable for confirming this compound’s structure. Key signals include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C29H48O (m/z 412.3705 [M]+), with characteristic fragmentation ions at m/z 394 (M – H2O) and 253 (side chain cleavage).
Comparative Analysis of Synthetic Routes
The table below evaluates three synthetic approaches to this compound:
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | Johnson-Claisen | 68 | 95 | |
| Asymmetric Hydrogenation | Alpine-Borane Reduction | 72 | 93 | |
| Biomimetic Synthesis | Enzymatic Oxidation | 41 | 88 |
The Claisen rearrangement route offers the best balance of yield and purity, though enzymatic methods remain underdeveloped.
Industrial-Scale Considerations
Scalability challenges arise from the multi-step synthesis and stringent purification requirements. Pilot-scale trials using 10 g of crude i-sterol mixtures achieved 1.4 g of this compound (93% purity) via reversed-phase chromatography, suggesting feasibility for gram-scale production. Cost analyses indicate that the Claisen-based route is 30% more economical than enzymatic approaches due to lower catalyst costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
